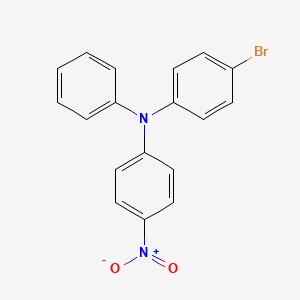

4-Bromo-N-(4-nitrophenyl)-N-phenylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2/c19-14-6-8-16(9-7-14)20(15-4-2-1-3-5-15)17-10-12-18(13-11-17)21(22)23/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHJNXTUZIUOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Reaction Pathways for Substituted Anilines

Established Synthetic Approaches to Diarylamine and Triarylamine Scaffolds

The construction of the core diarylamine and triarylamine structures relies on a set of powerful C-N bond-forming reactions. These methods provide the foundational pathways to access a wide array of substituted aniline (B41778) derivatives.

Nucleophilic Aromatic Substitution (NAS) Strategies for Aryl Nitro Compounds

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the formation of C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro (NO₂) group. The reaction proceeds via the addition of a nucleophile, like an amine, to the electron-deficient aryl ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group (typically a halide) restores the aromaticity and yields the arylated amine.

The presence of nitro groups, especially in the ortho and para positions relative to the leaving group, is crucial as they effectively stabilize the negative charge of the intermediate, thereby facilitating the reaction. For instance, the synthesis of 4-nitrodiphenylamine (B16768) can be achieved through the reaction of p-chloronitrobenzene with formanilide, followed by hydrolysis. google.com This highlights the utility of the SNAr mechanism where the nitro group activates the ring towards nucleophilic attack by the aniline derivative.

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura and Stille Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, offering mild conditions and broad substrate scope.

The Buchwald-Hartwig amination is a premier method for constructing C(sp²)-N bonds. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. nih.govresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. researchgate.net The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands like XPhos and BrettPhos often providing excellent results for a wide range of substrates, including the coupling of secondary amines with aryl chlorides. researchgate.net This methodology is highly versatile and has become a standard for creating di- and triarylamines. nih.govresearchgate.net

The Suzuki-Miyaura coupling , while primarily known for C-C bond formation, can also be adapted for C-N bond formation, although less directly. It typically involves the reaction of an organoboron compound with an organohalide.

The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. While highly effective for C-C bond formation, its application in direct C-N coupling is less common than the Buchwald-Hartwig amination, partly due to the toxicity of organotin reagents.

Copper-Catalyzed N-Arylation Techniques for Diphenylamine (B1679370) Derivatives

Copper-catalyzed N-arylation, historically known as the Ullmann condensation or Goldberg reaction, is a classic and still widely used method for forming C-N bonds. wikipedia.org This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.org Traditional Ullmann conditions required stoichiometric amounts of copper and harsh reaction conditions. wikipedia.org

Modern advancements have led to the development of catalytic systems using soluble copper(I) salts, often in combination with ligands such as diamines or amino acids, which allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov The Ullmann reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups, making it a suitable choice for synthesizing nitro-substituted triarylamines. wikipedia.org For example, halogenated diphenylamines can be readily prepared using copper-catalyzed coupling reactions. nih.govresearchgate.net

Interactive Data Table: Comparison of Major N-Arylation Methodologies

| Method | Catalyst System | Typical Substrates | Key Advantages | Common Limitations |

| Nucleophilic Aromatic Substitution (NAS) | Base-mediated | Aryl halides with strong electron-withdrawing groups (e.g., -NO₂) | No transition metal required; cost-effective. | Limited to activated aryl halides; often requires harsh conditions. |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst with phosphine ligands (e.g., XPhos, BINAP) | Aryl halides/triflates and primary/secondary amines | Broad substrate scope; mild reaction conditions; high functional group tolerance. nih.govresearchgate.netlibretexts.org | Cost of palladium and ligands; sensitivity to air and moisture. |

| Ullmann Condensation | Cu(I) or Cu(II) salts, often with ligands (e.g., phenanthroline, amino acids) | Aryl halides and amines/amides | Lower cost catalyst compared to palladium; effective for electron-deficient aryl halides. wikipedia.orgbyjus.comorganic-chemistry.org | Often requires higher temperatures than Pd-catalysis; can have lower yields. wikipedia.org |

Targeted Synthesis of 4-Bromo-N-(4-nitrophenyl)-N-phenylaniline and Analogues

The synthesis of the asymmetrically substituted triarylamine, this compound, can be envisioned through several strategic pathways that combine electrophilic aromatic substitution with cross-coupling reactions.

Selective Bromination and Nitration Protocols

The introduction of bromo and nitro substituents onto the triphenylamine (B166846) scaffold requires careful control of reaction conditions to achieve the desired regioselectivity.

Bromination: The electrophilic bromination of triphenylamine and its derivatives can be achieved using various brominating agents. A common and effective reagent is N-Bromosuccinimide (NBS). For example, the reaction of triphenylamine with one equivalent of NBS in a solvent like carbon tetrachloride (CCl₄) or ethyl acetate (B1210297) can selectively yield 4-Bromo-N,N-diphenylaniline. echemi.com The para-position is generally favored due to steric hindrance at the ortho-positions and the directing effect of the diphenylamino group.

Nitration: The nitration of triphenylamine derivatives can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid, or copper nitrate (B79036) in acetic anhydride. researchgate.net The reaction of N,N-diphenylamine with nitrating agents tends to produce a mixture of isomers, but the para-substituted product, 4-nitro-N,N-diphenylaniline, can often be isolated as a major product. prepchem.com Furthermore, the nitration of a pre-brominated substrate like 4-Bromo-N,N-diphenylaniline would be expected to direct the incoming nitro group to the para-position of one of the unsubstituted phenyl rings.

A plausible synthetic route to this compound involves a sequential coupling and functionalization strategy. For instance, one could first synthesize 4-bromodiphenylamine (B1276324) and then couple it with an activated nitrophenyl halide, such as 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene (B128438), using either Ullmann or Buchwald-Hartwig conditions. The electron-withdrawing nitro group on the halide component facilitates these coupling reactions. wikipedia.org

Proposed Synthetic Pathway via Coupling:

Synthesis of 4-Nitrodiphenylamine: Reaction of aniline with 1-chloro-4-nitrobenzene via Nucleophilic Aromatic Substitution or an Ullmann-type coupling. prepchem.comresearchgate.net

Coupling to form the Triarylamine: Buchwald-Hartwig or Ullmann coupling of 4-nitrodiphenylamine with 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene to introduce the bromophenyl group.

Functional Group Transformations (e.g., Reduction of Nitro Moieties)

The nitro group in this compound serves as a versatile handle for further functionalization, most commonly through its reduction to an amino group. This transformation is fundamental for creating a wide range of other derivatives.

The reduction of aromatic nitro compounds to the corresponding anilines is a well-established process in organic synthesis. wikipedia.orgrsc.org A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule.

Common Reagents for Nitro Group Reduction:

| Reagent | Conditions | Selectivity Notes |

| SnCl₂ / HCl | Acidic, aqueous media | A classic and reliable method; generally well-tolerated by aryl halides. youtube.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | Heterogeneous, acidic conditions | Cost-effective and widely used in industrial processes. |

| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, Palladium on Carbon catalyst, various solvents (e.g., EtOH, EtOAc) | Highly efficient, but can sometimes lead to dehalogenation (reduction of the C-Br bond). |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems | A milder reducing agent that can sometimes offer better selectivity. |

| Sodium Borohydride (NaBH₄) / Catalyst | Often used with a catalyst like Pd(II)-polysalophen coated magnetite NPs. nih.gov | Can offer high yields and good recyclability of the catalyst system. nih.gov |

The reduction of the nitro group in this compound would yield 4-Bromo-N¹-(4-aminophenyl)-N¹-phenylbenzene-1,4-diamine, a valuable intermediate for the synthesis of more complex materials, such as polymers or dyes.

Optimization of Reaction Conditions and Process Efficiency in Advanced Synthesis

Achieving high yield, purity, and cost-effectiveness in the synthesis of highly substituted anilines like this compound hinges on the meticulous optimization of reaction conditions. Key parameters include the choice of catalyst system (metal and ligand), base, solvent, and temperature. Furthermore, advancements in process technology, such as microwave-assisted synthesis and continuous flow systems, have significantly enhanced efficiency.

The catalyst system is paramount, especially in palladium-catalyzed reactions like the Buchwald-Hartwig amination. The ligand bound to the palladium center dictates the catalyst's stability, activity, and selectivity. For complex couplings, such as those involving substrates with multiple functional groups or significant steric hindrance, ligand choice is critical. For instance, in the coupling of 4-bromo-1H-1-tritylpyrazole with various amines, the choice of ligand had a substantial impact on the reaction yield.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Piperidine (B6355638) | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene (B28343) | 100 | 60 |

| 2 | Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 67 |

| 3 | Pyrrolidine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 7 |

| 4 | Aniline | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 50 |

| Data derived from a study on the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole. researchgate.net |

As shown in the table, while tBuDavePhos was an effective ligand for coupling with piperidine and morpholine, it performed poorly with the less sterically hindered pyrrolidine. researchgate.net This illustrates that there is no universally optimal ligand; it must be selected based on the specific coupling partners. The synthesis of this compound would likely involve the coupling of 1-bromo-4-nitrobenzene with diphenylamine or 4-bromoaniline (B143363) with N-(4-nitrophenyl)aniline. The presence of the deactivating nitro group and the bulky diarylamine nucleophile would necessitate a highly active catalyst, likely employing a sterically hindered biarylphosphine ligand to promote the crucial reductive elimination step. nih.gov

The base and solvent play cooperative roles in the catalytic cycle. The base is required to deprotonate the amine, forming the more nucleophilic amide in the active catalyst complex. The choice of base must be compatible with the functional groups on the substrates. Common bases include sodium t-butoxide (NaOtBu), potassium t-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

The solvent must solubilize the reactants and catalyst while being stable under the reaction conditions. For Ullmann reactions, polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are common. wikipedia.org For Buchwald-Hartwig reactions, less polar solvents like toluene or dioxane are frequently used. The optimization of a nickel-catalyzed amination of aryl iodides highlights the importance of the catalyst, with different nickel salts showing varied efficacy.

| Entry | Catalyst (1.5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ni(acac)₂ | Dioxane | 100 | 24 | 91 |

| 2 | NiCl₂ | Dioxane | 100 | 24 | 59 |

| 3 | NiCl₂(dme) | Dioxane | 100 | 24 | 72 |

| 4 | Pd(acac)₂ | Dioxane | 100 | 24 | 0 |

| 5 | PdCl₂ | Dioxane | 100 | 24 | Trace |

| Data derived from a study on the selective amination of aryl iodides. nih.gov |

This table demonstrates the superior performance of Ni(acac)₂ in this specific transformation. nih.gov Interestingly, palladium catalysts, typically effective for amination, promoted a competing Suzuki-Miyaura reaction instead, underscoring the importance of empirical optimization for each unique reaction. nih.gov The synthesis of this compound would be sensitive to these choices; a strong, non-nucleophilic base like NaOtBu would likely be required, in a solvent like toluene or dioxane to facilitate the palladium-catalyzed coupling.

Modern synthetic chemistry emphasizes not only yield but also process efficiency, including reaction time, energy consumption, and ease of workup. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions. For example, a solvent-free Ullmann-type coupling of aryl halides with amines using a KF/Al₂O₃ support under microwave irradiation dramatically reduces reaction times and simplifies purification.

| Entry | Aryl Halide | Amine | Power (W) | Time (min) | Yield (%) |

| 1 | 1-Iodo-4-nitrobenzene | Aniline | 300 | 6 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Aniline | 300 | 10 | 92 |

| 3 | 1-Iodo-4-methoxybenzene | Aniline | 400 | 12 | 89 |

| 4 | 1-Bromobenzene | 4-Nitroaniline | 400 | 15 | 85 |

| Data adapted from studies on microwave-assisted diarylamine synthesis. |

Continuous flow synthesis represents another leap in process efficiency. In a flow system, reactants are pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. This technology offers superior control over reaction parameters, enhanced safety, and potential for straightforward scaling-up. The hydrogenation of nitroarenes, a related reaction for preparing aniline precursors, has been shown to be highly efficient in continuous-flow systems, achieving high yields with short residence times. Such a process could be adapted for the reduction of the nitro group in this compound if further functionalization were desired.

Advanced Structural Characterization and Molecular Architecture Elucidation

Single-Crystal X-ray Diffraction Studies of 4-Bromo-N-(4-nitrophenyl)-N-phenylaniline and Related Derivatives

While specific crystal structure data for this compound is not available, extensive studies on closely related diarylamine and triarylamine derivatives provide significant insights into the expected molecular geometry.

The conformation of triarylamines is often described as a "propeller" shape, where the aryl rings are twisted out of a common plane around the central nitrogen atom. This twisting is quantified by dihedral and pitch angles.

Studies on 4-Bromo-N-phenylaniline , a secondary amine derivative, show a "propeller blade" arrangement of its aryl rings. nih.govresearchgate.net The dihedral angle between the two benzene (B151609) rings is reported to be 52.5 (1)°. nih.govresearchgate.net The pitch angles, which describe the angle between the mean plane of each aryl ring and the plane defined by the C-N-C bridging atoms, are 19.6 (2)° and 36.2 (3)°. nih.govresearchgate.net

For comparison, the related compound 4-Bromo-N-(4-bromophenyl)aniline exhibits a dihedral angle of 47.32 (5)° between its benzene rings. researchgate.net The pitch angles for this molecule are 18.1 (2)° and 31.7 (2)°. researchgate.net In another related structure, 4-bromo 4'-nitrodiphenyl , the two rings are twisted relative to each other by 35°. bath.ac.uk

These findings suggest that this compound likely adopts a similar non-planar, propeller-like conformation, with significant twisting of the three aryl rings relative to the central nitrogen atom.

Table 1: Comparison of Dihedral and Pitch Angles in Related Aniline (B41778) Derivatives

| Compound | Dihedral Angle (°) | Pitch Angle 1 (°) | Pitch Angle 2 (°) | Reference |

|---|---|---|---|---|

| 4-Bromo-N-phenylaniline | 52.5 (1) | 19.6 (2) | 36.2 (3) | nih.govresearchgate.net |

| 4-Bromo-N-(4-bromophenyl)aniline | 47.32 (5) | 18.1 (2) | 31.7 (2) | researchgate.net |

X-ray diffraction studies also provide precise measurements of bond lengths and angles. In the crystal structure of 4-Bromo-N-phenylaniline , the C-N-C bond angle at the bridging nitrogen atom is 126.4 (2)°. nih.govresearchgate.net Key bond lengths for this molecule are detailed in the table below.

Table 2: Selected Intramolecular Bond Lengths for 4-Bromo-N-phenylaniline

| Bond | Length (Å) | Reference |

|---|---|---|

| Br1—C1 | 1.898 (3) | nih.gov |

| N1—C4 | 1.389 (3) | nih.gov |

| N1—C7 | 1.402 (3) | nih.gov |

The aryl-bridging C-N-C angle in 4-Bromo-N-(4-bromophenyl)aniline is slightly larger at 128.5 (2)°. researchgate.net The substitution pattern, particularly the presence of bulky or electron-withdrawing groups, influences these geometric parameters.

Comprehensive Spectroscopic Investigations for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure, especially in the absence of single-crystal X-ray data for the primary compound.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. While specific spectra for this compound are not detailed in the available literature, data from its precursors and related structures allow for prediction of its key spectral features.

For 4-Bromo-N-phenylaniline , the ¹H NMR spectrum (in CDCl₃) shows multiplets for the aromatic protons between δ 7.36-7.26 ppm (4H) and δ 7.07-6.93 ppm (5H), with a broad singlet for the N-H proton at δ 5.71 ppm. rsc.org The ¹³C NMR spectrum displays signals at δ 142.3, 132.1, 129.4, 121.6, 118.9, 118.2, and 112.6 ppm. rsc.orgrsc.org

For 4-Nitro-N-phenylaniline , the ¹H NMR spectrum (in CDCl₃) shows a characteristic downfield doublet at δ 8.12 ppm for the protons ortho to the nitro group. rsc.org Other aromatic protons appear between δ 7.40-7.14 ppm, and the N-H proton is a broad singlet at δ 6.27 ppm. rsc.org The ¹³C NMR signals are found at δ 150.4, 139.8, 139.7, 129.9, 126.4, 124.8, 122.1, and 113.8 ppm. rsc.org

Based on this data, the ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (approx. δ 7.0-8.2 ppm), with the protons on the nitrophenyl ring appearing at the most downfield shifts. The ¹³C NMR would similarly show a series of signals for the 18 carbon atoms, with those of the nitrophenyl ring being significantly influenced by the electron-withdrawing nitro group.

Table 3: NMR Data for Related Aniline Derivatives (in CDCl₃)

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 4-Bromo-N-phenylaniline | 7.36-6.93 (m, 9H, ArH), 5.71 (brs, 1H, NH) | 142.3, 132.1, 129.4, 121.6, 118.9, 118.2, 112.6 | rsc.org |

| 4-Nitro-N-phenylaniline | 8.12 (d, 2H), 7.40-7.14 (m, 5H), 6.95 (d, 2H), 6.27 (brs, 1H) | 150.4, 139.8, 139.7, 129.9, 126.4, 124.8, 122.1, 113.8 | rsc.org |

Vibrational spectroscopy probes the functional groups within a molecule. For this compound, key expected vibrations include those from the C-Br, C-N, N-O (nitro), and aromatic C-H bonds.

FT-IR spectra of related compounds show characteristic absorption bands. For instance, in nitro-substituted aromatic compounds like 4-nitrophenyl-4'-nitrobenzoate , strong symmetric and asymmetric stretching vibrations for the nitro groups (NO₂) are observed around 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net The C-Br stretching vibration in bromo-aromatic compounds typically appears in the lower frequency region of the spectrum. The C-N stretching vibrations in aromatic amines give rise to bands in the 1350-1250 cm⁻¹ region. Aromatic C-H stretching is expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear between 900-675 cm⁻¹.

FT-Raman spectroscopy provides complementary information. Studies on compounds like 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1 one utilize FT-Raman to confirm structural features. rasayanjournal.co.in For this compound, the symmetric nitro stretch is often strong in the Raman spectrum, complementing the strong asymmetric stretch seen in the IR.

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum is expected to be dominated by π→π* transitions within the aromatic rings and intramolecular charge-transfer (ICT) transitions. The presence of the electron-donating triphenylamine (B166846) core and the electron-withdrawing nitro group is expected to create a strong ICT band, resulting in absorption at longer wavelengths (a red shift).

Studies on N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline revealed that the presence of the strong electron-withdrawing nitro group significantly influences the electronic properties. researchgate.net A UV-Vis spectrum of 4-Bromoaniline (B143363) shows absorption maxima around 290-300 nm. nist.gov For this compound, the extended conjugation and the push-pull nature of the substituents (donating amine nitrogen, withdrawing nitro group) would likely result in significant absorption in the 350-450 nm range.

Mass Spectrometry Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the identification, quantification, and structural elucidation of chemical compounds. In the context of this compound, LC-MS would serve to confirm the molecular weight and purity of the synthesized compound. The liquid chromatography component would separate the target molecule from any impurities or starting materials, and the mass spectrometer would then ionize the compound and detect the mass-to-charge ratio of the resulting ions. For this compound (C₁₈H₁₃BrN₂O₂), the expected molecular weight is approximately 369.21 g/mol . The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated species [M+H]⁺, along with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes). Further fragmentation analysis (MS/MS) could provide valuable information about the compound's structure by breaking it into smaller, identifiable pieces.

While specific LC-MS data for this compound is not detailed in available research, this technique is routinely used for the characterization of similar organic molecules, as indicated by its mention in documentation for related compounds like 4-Bromo-N-phenylaniline. bldpharm.comsigmaaldrich.com

Microscopic and Diffraction Techniques (e.g., Scanning Electron Microscopy (SEM), Powder X-ray Diffraction (PXRD))

The morphology and crystalline nature of this compound in its solid state would be investigated using Scanning Electron Microscopy (SEM) and Powder X-ray Diffraction (PXRD).

Scanning Electron Microscopy (SEM) would provide high-resolution images of the sample's surface topography, revealing details about particle shape, size distribution, and surface texture. This is crucial for understanding the macroscopic properties of the bulk material.

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing crystalline solids. A PXRD pattern is a fingerprint of a crystalline phase, and it can be used to identify the compound, assess its purity, and determine its crystal system and unit cell parameters. For a novel compound like this compound, PXRD would be the first step in a more detailed single-crystal X-ray diffraction study, should suitable crystals be grown. Although no PXRD data for the title compound is published, extensive crystallographic data exists for the related compound 4-Bromo-N-phenylaniline, which was determined to have an orthorhombic crystal system. nih.govresearchgate.net

| Technique | Information Obtained | Relevance to this compound |

| LC-MS | Molecular Weight, Purity, Fragmentation Pattern | Confirmation of identity and structural integrity. |

| SEM | Particle Morphology, Size, and Surface Features | Understanding of the bulk material's physical characteristics. |

| PXRD | Crystalline Phase Identification, Purity, Lattice Parameters | Determination of the solid-state structure and crystallinity. |

Examination of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular assembly of molecules in the crystalline state is dictated by a variety of non-covalent interactions. For this compound, a combination of interactions including C-H…π, halogen bonding, and others would be expected to play a significant role in its crystal engineering.

C-H…π and N-H…π Interactions in Supramolecular Assemblies

Given the presence of multiple aromatic rings, C-H…π interactions are highly probable in the crystal structure of this compound. These interactions involve a hydrogen atom attached to a carbon atom interacting with the electron-rich π-system of an aromatic ring.

In the case of the related secondary amine, 4-Bromo-N-phenylaniline, both C-H…π and N-H…π interactions are observed. nih.govresearchgate.net The N-H…π interaction in this molecule is notable, with the amine proton directed towards the center of an adjacent aromatic ring. nih.gov However, as this compound is a tertiary amine, it lacks an N-H donor for such interactions. Therefore, C-H…π interactions would be the predominant of these two types, influencing the packing of the phenyl and nitrophenyl rings.

Halogen Bonding and Other Non-Covalent Interactions (e.g., Br…Br Contacts)

The bromine atom in this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the solid state, this can lead to specific directional contacts that influence the crystal packing.

Furthermore, short Br…Br contacts are a known feature in the crystal structures of brominated aromatic compounds. For instance, in the crystal structure of 4-Bromo-N-(4-bromophenyl)aniline, a short intermolecular Br…Br contact of 3.568 Å is observed, which is less than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å). researchgate.netnih.gov It is plausible that similar Br…Br interactions could be present in the crystal lattice of this compound, contributing to the stability of its supramolecular structure. The presence of the electron-withdrawing nitro group could also lead to π-π stacking interactions between the electron-deficient nitrophenyl ring and the other phenyl rings.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Relative Lattice Energy Calculations for Crystal Stability:For the solid state, calculations of the lattice energy would be instrumental in understanding the stability of the crystal structure. These calculations help to rationalize the observed packing of molecules in the crystal and can be correlated with physical properties like melting point and solubility.

While the principles of these computational methods are well-established, and studies on similar molecules like 4-Bromo-N-phenylaniline and other substituted triphenylamines have been conducted, the specific quantitative data and detailed interpretations for 4-Bromo-N-(4-nitrophenyl)-N-phenylaniline are not available. The synthesis of such an article with the required scientific accuracy and depth is therefore not possible without access to dedicated research on this particular compound.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Theoretical methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational techniques allow for the calculation of electronic absorption spectra, which can then be correlated with experimental data obtained from UV-Vis spectroscopy.

For triphenylamine (B166846) derivatives, the electronic structure and resulting absorption spectra are heavily influenced by the nature and position of substituent groups. In this compound, the presence of both an electron-donating triphenylamine core and a potent electron-withdrawing nitro group (-NO2) is expected to give rise to significant intramolecular charge transfer (ICT) character in its electronic transitions. This ICT is a key factor in determining the molecule's color and optical properties.

DFT calculations can elucidate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is anticipated to be localized primarily on the electron-rich triphenylamine moiety, while the LUMO is expected to be centered on the electron-deficient nitrophenyl ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the wavelength of maximum absorption (λmax). A smaller HOMO-LUMO gap generally corresponds to a longer λmax, indicating a shift towards the visible region of the electromagnetic spectrum.

TD-DFT calculations can simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic excitations from the ground state to various excited states. For similar nitro-substituted diphenylamine (B1679370) dyes, TD-DFT calculations using hybrid functionals like PBE0 have shown excellent correlation with experimental λmax values, often with mean deviations of only a few nanometers. mdpi.com The introduction of a nitro group is known to cause a bathochromic (red) shift in the absorption spectrum due to the stabilization of the LUMO and the resulting decrease in the HOMO-LUMO energy gap.

The correlation between theoretical predictions and experimental data is crucial for validating the computational models. Discrepancies between the two can often be attributed to solvent effects, which can be accounted for in calculations using models like the Polarizable Continuum Model (PCM). By comparing the calculated spectra in different solvents with experimental measurements, a deeper understanding of the solvatochromic behavior of the molecule can be achieved.

Table 1: Predicted Spectroscopic Data for a Representative Nitro-Substituted Triphenylamine Derivative

| Computational Method | Basis Set | Solvent Model | Predicted λmax (nm) | Key Electronic Transition |

| TD-DFT (PBE0) | 6-311+G(2d,p) | PCM (DCM) | 450-500 | HOMO -> LUMO (ICT) |

This table presents typical predicted values for a molecule with similar electronic characteristics to illustrate the type of data generated from computational studies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and electronic properties. Conformational analysis, often aided by computational methods, reveals the most stable spatial arrangement of the molecule's constituent phenyl rings.

Triphenylamine and its derivatives are known to adopt a non-planar, "propeller-like" conformation. This is due to steric hindrance between the ortho-hydrogen atoms of the adjacent phenyl rings, which prevents them from being coplanar. The extent of this non-planarity is typically described by the dihedral angles between the planes of the phenyl rings. Crystal structure analysis of related compounds, such as 4-Bromo-N-phenylaniline, confirms this propeller disposition. In this related molecule, the dihedral angle between the benzene (B151609) rings is approximately 52.5°. nih.govresearchgate.net This non-planar structure has significant implications for the molecule's electronic properties, as it affects the degree of π-conjugation across the molecule.

For this compound, it is expected that the three phenyl rings will also be twisted out of the plane defined by the central nitrogen atom and the three ipso-carbon atoms. The precise dihedral angles will be influenced by the electronic effects of the bromo and nitro substituents, as well as by crystal packing forces in the solid state.

Table 2: Typical Conformational Parameters for Triphenylamine Derivatives

| Parameter | Description | Typical Value | Reference |

| C-N-C bond angle | The angle between the ipso-carbons and the central nitrogen | ~126° | nih.gov |

| Phenyl ring dihedral angle | The angle between the planes of two phenyl rings | 50-60° | nih.govresearchgate.net |

This table provides representative conformational data based on studies of similar triphenylamine structures.

Exploration of Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in photonics and optoelectronics, including optical data storage and signal processing. frontiersin.org The NLO properties of organic molecules are intimately linked to their electronic structure, particularly the presence of a donor-π-acceptor (D-π-A) motif.

This compound is an archetypal D-π-A molecule. The triphenylamine unit acts as an effective electron donor (D), the phenyl rings serve as a π-conjugated bridge (π), and the nitro group functions as a strong electron acceptor (A). This architecture facilitates a significant change in dipole moment upon electronic excitation, which is a key requirement for a large second-order NLO response, quantified by the first-order hyperpolarizability (β).

Computational chemistry provides a direct route to the calculation of the first-order hyperpolarizability. Using DFT methods, the components of the β tensor can be calculated, and the total hyperpolarizability (β_tot) can be determined. These calculations have shown that for D-π-A systems, the magnitude of β is highly dependent on the strength of the donor and acceptor groups and the nature of the π-linker. The introduction of a nitro group as an acceptor on a triphenylamine framework is a well-established strategy for enhancing the NLO response. acs.org

The underlying mechanism for the large β value in such molecules is the intramolecular charge transfer from the donor to the acceptor upon excitation. This charge redistribution leads to a large difference in the dipole moments of the ground and excited states, which directly contributes to a high β value. Theoretical studies on similar systems have shown that the first-order hyperpolarizability can be significantly larger than that of standard reference materials like urea. rug.nl

Furthermore, computational models can explore how modifications to the molecular structure, such as changing the substituents or altering the π-conjugated system, can tune the NLO properties. This predictive capability is invaluable for the rational design of new NLO materials with optimized performance.

Table 3: Calculated Non-Linear Optical Properties for a Representative D-π-A Triphenylamine

| Property | Description | Calculated Value (a.u.) |

| Dipole Moment (μ) | A measure of the molecule's overall polarity | 5 - 10 D |

| Average Polarizability (α) | The linear response of the electron cloud to an electric field | >500 |

| First-Order Hyperpolarizability (β_tot) | The second-order non-linear optical response | >1000 |

This table shows representative calculated values for a triphenylamine-based D-π-A molecule to illustrate the expected NLO response.

Research into Advanced Materials Science Applications

Investigation as Electrochromic Materials

Electrochromic materials are capable of reversibly changing their optical properties, such as color and transparency, in response to an applied electrical potential. This characteristic makes them highly desirable for applications like smart windows, displays, and optical switches. mdpi.comnih.gov Polymers based on triphenylamine (B166846) derivatives are particularly promising for these applications due to their high coloration efficiency, fast switching times, and tunable colors. mdpi.comnih.gov

The design of electrochromic polymers often employs a donor-acceptor (D-A) strategy to achieve low band gap materials with enhanced electrochromic performance. In this framework, an electron-donating unit is paired with an electron-accepting unit within the polymer's repeating structure. The nitrotriphenylamine moiety in 4-Bromo-N-(4-nitrophenyl)-N-phenylaniline can act as an electron-deficient acceptor unit due to the strong electron-withdrawing nature of the nitro group. researchgate.net

The synthesis of such polymers typically involves the electropolymerization of a monomer. For instance, novel D-A systems have been successfully synthesized by coupling a nitrotriphenylamine acceptor with various thiophene-based donor units. researchgate.net This approach allows for the tuning of the resulting polymer's electronic and optical properties. The polymerization is often carried out via electrochemical methods, such as cyclic voltammetry, which enables the direct deposition of the polymer film onto an electrode surface. researchgate.netmdpi.com The continuous increase in current during cyclic potential scans is indicative of successful polymer film formation. mdpi.com

Cyclic voltammetry (CV) is a fundamental technique used to characterize the electrochemical behavior of these materials. researchgate.net The CV of triphenylamine-based polymers typically reveals reversible redox processes, corresponding to the formation of stable radical cations (cation-radicals) upon oxidation. researchgate.netmdpi.com The stability of these oxidized species is crucial for the long-term performance of an electrochromic device.

For polymers incorporating nitrotriphenylamine units, the CV scans show distinct oxidation and reduction peaks. The potentials at which these peaks occur provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net The electrochemical stability can be assessed by performing repeated CV cycles; a minimal change in the CV curve over numerous cycles indicates high stability. mdpi.com For example, some substituted triphenylamine-based polyamides have shown very high electrochemical stability, with their CV curves remaining almost identical after 50 repeated cycles. mdpi.com

Table 1: Electrochemical Properties of a Representative Triphenylamine-based Polyamide

| Polymer | Oxidation Onset Potential (V) | Anodic Peak Potential (V) | Electrochemical Stability |

|---|

Data is for a representative methoxy-substituted triphenylamine-based polyamide and is used for illustrative purposes. mdpi.com

The electronic and optical properties of the polymeric films are critical for their application in electrochromic devices. The optical band gap (Eg) of the polymer can be estimated from the onset of its absorption spectrum. Polymers with a D-A architecture often exhibit low band gaps, which is advantageous for achieving broad absorption in the visible and near-infrared (NIR) regions. researchgate.net

Upon electrochemical oxidation, the polymer film undergoes a color change, and the difference in transmittance between the neutral and oxidized states is known as the optical contrast (Δ%T). mdpi.com A high optical contrast is desirable for practical applications. The coloration efficiency (CE) is another key parameter that quantifies the change in optical density per unit of charge injected or ejected. A high CE value indicates that a significant color change can be achieved with a small amount of charge, leading to lower power consumption. mdpi.com For instance, some pyrene-cored multi-triphenylamine derivatives have demonstrated CE values as high as 210 cm²/C. mdpi.com

Table 2: Electrochromic Properties of a Representative Triphenylamine-based Polymer Film

| Wavelength (nm) | Optical Contrast (Δ%T) | Coloration Efficiency (CE) (cm²/C) |

|---|---|---|

| 776 | 35% | 210 |

| 813 | 82% | - |

Data compiled from studies on various triphenylamine-based polymers for illustrative purposes. mdpi.commdpi.com

The switching speed refers to the time it takes for the electrochromic material to change from its colored to its bleached state (and vice versa). mdpi.com Fast switching speeds are essential for applications such as displays. The response time for triphenylamine-based polymers can range from a few seconds to over ten seconds, depending on the specific molecular structure and the measurement conditions. mdpi.com

Operational stability is the ability of the material to maintain its electrochromic performance over a large number of switching cycles. mdpi.com The stability of triphenylamine-based polymers can be excellent, with some materials showing only a small percentage of decay in their coloration efficiency after thousands of cycles. mdpi.com Encapsulation of electrochromic devices with barrier foils can further enhance their photochemical stability, making them viable for long-term applications. rsc.org

Exploration as Charge Transport Materials in Organic Electronic Devices

The inherent charge-transporting properties of triphenylamine derivatives also make them attractive for use in organic electronic devices, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). chemborun.comrsc.org

An ideal HTM for PSCs should possess several key characteristics: high hole mobility, appropriate HOMO and LUMO energy levels that align with the perovskite absorber layer, and good film-forming properties. chemborun.comnih.gov The HOMO level of the HTM should be slightly higher than the valence band of the perovskite to ensure efficient hole extraction, while the LUMO level should be significantly higher than the conduction band of the perovskite to block electron transport and reduce recombination. nih.gov

Triphenylamine-based molecules are widely used as the building blocks for HTMs. rsc.org The molecular design can be tailored by introducing different functional groups to fine-tune the material's properties. The presence of a bromo substituent on the this compound can influence its electronic properties and intermolecular interactions. The nitro group, being strongly electron-withdrawing, would lower both the HOMO and LUMO energy levels. Theoretical investigations on similar triphenylamine derivatives have shown that substituents can significantly impact the HOMO and LUMO energy levels. researchgate.net For instance, introducing electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups lower it. researchgate.net

The hole mobility of an HTM is a measure of how quickly holes can move through the material. High hole mobility is crucial for achieving high power conversion efficiencies in PSCs. nih.gov While the hole mobility of this compound has not been explicitly reported, studies on other triphenylamine derivatives have shown that their hole mobilities can be on the order of 10⁻⁴ to 10⁻² cm² V⁻¹ s⁻¹. rsc.orgosti.gov The propeller-like, non-planar structure of triphenylamine derivatives helps to suppress crystallization and promote the formation of amorphous films, which is beneficial for device fabrication. researchgate.net

Table 3: Key Properties of Representative Triphenylamine-based Hole-Transporting Materials

| HTM | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|

| PTAA | -5.2 | - | 3-4 x 10⁻⁵ |

| Poly-TPD | - | - | 1 x 10⁻⁵ |

| Molecule 2 | - | - | 0.1063 |

Data for various triphenylamine-based HTMs used for illustrative purposes. researchgate.netrsc.orgosti.gov

Development of Self-Assembling Monolayers (SAMs) for Interfacial Engineering

The triphenylamine framework is a common building block for molecules designed to form self-assembled monolayers (SAMs), which are ordered molecular assemblies that spontaneously form on a substrate surface. These SAMs are crucial for interfacial engineering, as they can modify the physical and electronic properties of surfaces for applications in electronics, sensors, and photovoltaics.

Research on triphenylamine-based molecules has demonstrated their ability to form well-ordered SAMs that can act as charge selective layers. For instance, studies on triphenylamine derivatives with different substituents have shown that the position of these functional groups can significantly influence the packing and stability of the SAM, which in turn affects the performance of devices like perovskite solar cells. nih.gov The presence of functional groups allows for tuning of the interfacial energy levels and improving charge extraction efficiency. nih.gov

Furthermore, brominated triphenylamine derivatives have been investigated for their self-assembly on metallic surfaces. One study on a tribrominated triphenylamine derivative, tribromotrioxoazatriangulene (TBTANGO), revealed the formation of two-dimensional organometallic structures on silver and gold surfaces. lakeheadu.ca On a heated silver surface, TBTANGO formed large, honeycomb-like organometallic networks, demonstrating the role of the bromine substituents and the molecular core in directing the self-assembly process. lakeheadu.ca The ability of the bromine atoms to interact with the metal substrate can be a key factor in the formation and stability of such layers.

Given that this compound possesses a triphenylamine core, a bromine atom, and a nitro group, it has the necessary components to potentially form SAMs. The triphenylamine structure provides a stable scaffold, while the bromo and nitro groups could be used to anchor the molecule to a substrate and to tailor the electronic properties of the resulting monolayer. The nitro group, being a strong electron-accepting group, could significantly influence the charge transfer characteristics at the interface. The potential for this compound to form ordered layers makes it a candidate for investigation in interfacial engineering for organic electronic devices.

Analogues for Established Functional Material Classes (e.g., Brominated Diphenyl Ether Analogs)

The structural similarity of this compound to brominated diphenylamines positions it as an analogue to the widely studied class of brominated diphenyl ethers (BDEs). BDEs have been extensively used as flame retardants, and their amine analogues, brominated diphenylamines, are of interest for their potential in materials chemistry. nih.govresearchgate.net

Detailed crystallographic studies on simpler brominated diphenylamines, such as 4-bromo-N-phenylaniline and 4-bromo-N-(4-bromophenyl)aniline, provide insight into the structural effects of bromine substitution on the diphenylamine (B1679370) framework. These studies reveal a characteristic "propeller blade" conformation of the aryl rings around the central nitrogen atom. nih.govresearchgate.net The dihedral and pitch angles, which describe the relative orientation of the phenyl rings, are key structural parameters.

For example, in 4-bromo-N-phenylaniline, the dihedral angle between the benzene (B151609) rings is 52.5 (1)°. nih.govresearchgate.net In the case of 4-bromo-N-(4-bromophenyl)aniline, where a second bromine atom is introduced, this angle is slightly smaller at 47.32 (5)°. researchgate.net These structural parameters are crucial as they influence the solid-state packing and, consequently, the material's bulk properties. The research on these analogues provides a foundational understanding of how the bromo- and nitro-substituted triphenylamine structure of this compound might behave at a molecular level.

The presence of the nitro group in this compound would introduce additional intermolecular interactions, such as dipole-dipole interactions and potentially hydrogen bonding, which would further influence its crystal packing and material properties, distinguishing it from its simpler brominated diphenylamine analogues.

Table 1: Crystallographic Data of Brominated Diphenylamine Analogues

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Dihedral Angle (°) |

| 4-Bromo-N-phenylaniline | C₁₂H₁₀BrN | Orthorhombic | Pccn | 15.6741 (6) | 17.7531 (7) | 7.3608 (3) | 52.5 (1) |

| 4-Bromo-N-(4-bromophenyl)aniline | C₁₂H₉Br₂N | Monoclinic | P2₁/c | 5.9993 (12) | 13.032 (3) | 14.228 (3) | 47.32 (5) |

Data sourced from crystallographic studies on the respective compounds. nih.govresearchgate.netresearchgate.net

Reactivity Studies and Chemical Transformations

Reactivity of the Nitro Group and its Chemical Reductions

The nitro group is a versatile functional group that significantly influences the chemical reactivity of an aromatic compound. In 4-Bromo-N-(4-nitrophenyl)-N-phenylaniline, the nitro group acts as a strong electron-withdrawing group, deactivating the nitrophenyl ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution.

A primary chemical transformation of the nitro group is its reduction to an amino group, a cornerstone of synthetic organic chemistry for the production of anilines. acs.org The catalytic reduction of nitroarenes is a widely employed method, and various reducing agents and catalyst systems can be utilized for this purpose. mdpi.com Common methods include catalytic hydrogenation using molecular hydrogen (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are also effective. commonorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, Raney nickel is often preferred over Pd/C when dehalogenation of aryl halides is a concern. commonorganicchemistry.com

Kinetic studies on the reduction of substituted nitroarenes have shown that compounds with electron-withdrawing groups, such as the bromo and phenylamino substituents in the target molecule, tend to reduce faster than those with electron-donating groups. nih.gov The reduction process can sometimes be controlled to yield intermediate products like N-aryl hydroxylamines. nih.gov For example, using sodium borohydride (NaBH₄) with a silver/titania (Ag/TiO₂) catalyst can lead to the formation of aryl amines, while using ammonia-borane (NH₃BH₃) with the same catalyst can selectively produce N-aryl hydroxylamines. nih.gov

Table 1: Common Reagents for the Reduction of Nitroarenes

| Reducing Agent/System | Characteristics |

|---|---|

| H₂/Pd/C | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Effective for nitro group reduction; less prone to causing dehalogenation. commonorganicchemistry.com |

| Fe/Acid | Mild conditions, tolerant of other reducible groups. commonorganicchemistry.com |

| Zn/Acid | Mild conditions, suitable for sensitive substrates. commonorganicchemistry.com |

| SnCl₂ | Mild reducing agent, compatible with various functional groups. commonorganicchemistry.com |

| NaBH₄/Ag/TiO₂ | Can selectively produce aryl amines. nih.gov |

| NH₃BH₃/Ag/TiO₂ | Can selectively produce N-aryl hydroxylamines. nih.gov |

In a strongly acidic medium, the amino group of an aniline (B41778) can be protonated to form an anilinium ion. This protonated species is a meta-directing group for electrophilic aromatic substitution. chemistrysteps.com This property can be strategically used in synthetic pathways to direct incoming electrophiles to the meta position of the aniline ring.

Aminolysis and Amidinolysis Reactions of Substituted Anilines

Aminolysis is a chemical reaction where an amine reacts with another molecule, resulting in the cleavage of a bond in that molecule. Typically, this involves the reaction of an amine with an acyl compound, such as an ester or an acid chloride, to form an amide. nih.gov Substituted anilines, including this compound, can act as nucleophiles in such reactions due to the lone pair of electrons on the nitrogen atom.

The mechanism of aminolysis of esters with anilines generally proceeds through a nucleophilic acyl substitution pathway. Kinetic studies of the aminolysis of aryl phenyl chlorothiophosphates with substituted anilines have indicated a concerted SN2 mechanism. acs.org The reactivity of the aniline in these reactions is influenced by the electronic nature of its substituents. Electron-donating groups on the aniline ring increase its nucleophilicity and reaction rate, while electron-withdrawing groups decrease it. In this compound, the presence of the electron-withdrawing nitro and bromo groups, as well as the phenyl group, would be expected to reduce the nucleophilicity of the secondary amine compared to aniline itself.

Mechanistic Investigations of Nucleophilic Substitution (SN2) Pathways

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic carbon atom, and a leaving group departs in a single, concerted step. wikipedia.org This mechanism is characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry at the reaction center. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. wikipedia.org

Substituted anilines can serve as nucleophiles in SN2 reactions. The lone pair of electrons on the nitrogen atom allows them to attack an electrophilic center. The nucleophilicity of the aniline is a key factor in these reactions and is influenced by the substituents on the aromatic ring. chemistrysteps.com For this compound, the electron-withdrawing nature of the nitro and bromo groups would decrease its nucleophilicity relative to unsubstituted aniline.

Kinetic and mechanistic studies of the reactions of anilines with various substrates provide insight into their behavior in SN2 reactions. For instance, the aminolysis of aryl phenyl chlorothiophosphates with substituted anilines has been shown to proceed via a concerted SN2 mechanism. acs.org The study of cross-interaction constants between substituents in the nucleophile and the substrate can provide evidence for a concerted mechanism. acs.org

Table 2: Factors Affecting the Rate of SN2 Reactions

| Factor | Influence on SN2 Reactivity |

|---|---|

| Substrate | Less sterically hindered substrates react faster. Methyl > primary > secondary. Tertiary substrates do not react via SN2. youtube.com |

| Nucleophile | Stronger, less sterically hindered nucleophiles increase the reaction rate. youtube.com |

| Leaving Group | A better leaving group (a weaker base) increases the reaction rate. organic-chemistry.org |

| Solvent | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. youtube.com |

Catalytic Applications in Organic Synthesis Involving Anilines

Substituted anilines are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. acs.org Catalytic methods, particularly those employing transition metals like palladium, have become indispensable for the synthesis and further transformation of anilines.

One significant application is the palladium-catalyzed synthesis of diarylamines and triarylamines. nih.govlookchem.com For instance, a one-pot synthesis of diarylamines can be achieved through the reductive homocoupling of nitroaromatics using a palladium/N-heterocyclic carbene (NHC) catalyst and triethylsilane as a reducing agent. nih.gov This approach allows for the direct formation of diarylamines without the need to isolate the intermediate primary amine. nih.gov Furthermore, palladium catalysts can be used for the formation of diarylamines from nitroarenes and cyclohexanone derivatives through a "borrowed hydrogen" methodology. acs.org

Diarylamines such as this compound can serve as precursors for the synthesis of triarylamines. The palladium-catalyzed cross-coupling reaction of aryl halides with diarylamines provides an efficient route to various triarylamines. lookchem.com These reactions often utilize a combination of a palladium source, such as Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand. lookchem.com Triarylamine polymers, which have interesting electrochemical and magnetic properties, can also be synthesized via palladium-catalyzed amination of aryl halides. acs.org

Furthermore, palladium catalysis is employed in the synthesis of N-arylated carbazoles from anilines and cyclic diaryliodonium salts. nih.gov In these reactions, even electron-poor aniline derivatives can react smoothly to give the desired products in good yields. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Bromo-N-(4-nitrophenyl)-N-phenylaniline, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic bromination using N-bromosuccinimide (NBS) under inert conditions (e.g., nitrogen atmosphere). Critical parameters include solvent choice (THF/EtOAc mixtures), reaction temperature (ambient to 80°C), and stoichiometric control to avoid over-bromination. Post-synthesis purification via silica gel column chromatography with hexane/EtOAC (9:1) is essential for isolating the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Confirms substitution patterns by analyzing aromatic proton splitting (e.g., para-substituted nitro and bromo groups).

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds). Software like SHELXL (for refinement) and Mercury (for visualization) are critical for analyzing unit cell parameters (e.g., orthorhombic Pccn space group) .

Q. How does the electronic nature of the nitro and bromo substituents affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic attacks to specific positions, while the bromo group serves as a leaving group in Suzuki-Miyaura couplings. Computational studies (DFT) can predict reactive sites, validated experimentally via regioselectivity assays .

Advanced Research Questions

Q. What strategies can mitigate low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Optimize intermediates’ stability by replacing air-sensitive reagents (e.g., using 1-bromo-4-iodobenzene instead of bromoaniline precursors). Monitor reaction progress via TLC or in-situ IR spectroscopy to terminate steps at optimal conversion points. Catalytic systems (e.g., CuCl/KOH) may enhance coupling efficiency .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, XRD patterns) for this compound?

- Methodological Answer : Use high-field NMR (≥500 MHz) to reduce signal overlap and confirm substituent effects. For XRD, refine structures with SHELXL-2018/3 using high-resolution data (≤0.8 Å resolution). Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic outliers .

Q. In crystallographic studies, how do molecular packing and intermolecular interactions influence material properties like thermal stability or solubility?

- Methodological Answer : Analyze Hirshfeld surfaces to quantify interactions (e.g., π-π stacking between phenyl rings or halogen bonding involving bromine). Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures. Solubility can be predicted via Hansen solubility parameters derived from crystal lattice energy calculations .

Q. What role does this compound play in designing metal-organic frameworks (MOFs) or optoelectronic materials?

- Methodological Answer : As a V-shaped linker, its rigid aromatic core and bromine substituents enable coordination with transition metals (e.g., Pd, Cu) to form porous MOFs. Optoelectronic applications leverage its conjugated system for charge transport; UV-vis spectroscopy and cyclic voltammetry assess HOMO-LUMO gaps (~3.2 eV) for photovoltaic suitability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of bromination in similar aniline derivatives?

- Methodological Answer : Perform controlled experiments with isotopic labeling (e.g., deuterated substrates) to track bromine placement. Compare results with computational models (e.g., Fukui function analysis in Gaussian 16) to identify directing effects. Publish raw diffraction data (CCDC deposition) to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.